N-(cyanomethyl)-3-phenylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(cyanomethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C11H12N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14) |
InChI Key |
YVSSMNHYISAVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyanomethyl 3 Phenylpropanamide and Its Analogs
Established Synthetic Pathways for the Core Structure
The fundamental approach to synthesizing N-(cyanomethyl)-3-phenylpropanamide revolves around the formation of the amide bond, the introduction of the cyanomethyl group, and the incorporation of the phenylpropanamide framework.
Amide Bond Formation Strategies
The creation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting a carboxylic acid with an amine. However, a direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, which can be unsuitable for many compounds. To overcome this, several strategies have been developed to activate the carboxylic acid. chemistrysteps.com
Coupling Reagents: A common and efficient method involves the use of coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.compeptide.com These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. chemistrysteps.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and reduce the loss of stereochemical integrity during the coupling process. peptide.comnih.gov Other effective coupling reagents include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). peptide.comyoutube.com
Interactive Data Table: Common Coupling Reagents for Amide Synthesis
| Reagent | Full Name | Byproduct | Key Features |
| DCC | N,N'-dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. chemistrysteps.comluxembourg-bio.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct and excess reagent removed by aqueous extraction. chemistrysteps.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | Reacts faster with less epimerization. peptide.comluxembourg-bio.com |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | - | More reactive than carbodiimides. peptide.com |
Acid Chloride Routes: Another well-established method is the conversion of the carboxylic acid to a more reactive acid chloride. fishersci.itcommonorganicchemistry.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride readily reacts with an amine, typically in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the HCl byproduct, to form the amide. commonorganicchemistry.comhud.ac.uk This method is highly efficient and widely applicable. hud.ac.ukrsc.org
Boric Acid Catalysis: Boric acid has emerged as a green and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.orgresearchgate.net This method is attractive due to its environmental friendliness, high selectivity, and suitability for large-scale production. orgsyn.org The reaction is believed to proceed through the formation of a borate (B1201080) ester intermediate which then acts as an acylating agent. researchgate.net Boric acid catalysis has been successfully applied to the synthesis of various medicinally important carboxamides. orgsyn.orgcapes.gov.br
Introduction of the Cyanomethyl Moiety
The cyanomethyl group (-CH₂CN) is introduced through the use of aminoacetonitrile (B1212223) (H₂NCH₂CN). Aminoacetonitrile is a bifunctional molecule containing both an amino group and a cyano group. guidechem.comwikipedia.org It is typically used as its more stable hydrochloride salt ([NCCH₂NH₃]⁺Cl⁻). guidechem.comchemdad.com The amino group of aminoacetonitrile serves as the nucleophile that attacks the activated carboxylic acid (e.g., the O-acylisourea intermediate or the acid chloride) to form the desired N-(cyanomethyl) amide. Aminoacetonitrile itself can be synthesized by reacting glycolonitrile (B6354644) with ammonia. wikipedia.org Another preparation method involves the condensation reaction of chloroamine, formaldehyde, acetic acid, and sodium cyanide. guidechem.comgoogle.com
Incorporation of the Phenylpropanamide Framework
The phenylpropanamide framework is derived from 3-phenylpropanoic acid. This carboxylic acid provides the carbon skeleton that forms the core of the final molecule. 3-Phenylpropanoic acid can be prepared through various synthetic routes. One common method is the oxidation of 3-phenylpropanal. google.com This oxidation can be carried out using molecular oxygen at elevated temperatures. google.com The starting material, 3-phenylpropanal, can be obtained by the hydrogenation of cinnamaldehyde. google.com Alternatively, 3-phenylpropanoic acid can be synthesized by the hydrolysis of 3-phenylpropionitrile. upb.ro Another approach involves the reaction of cinnamic acid with hydrobromic acid to form 3-bromo-3-phenylpropanoic acid, which can be further processed. prepchem.com
Advanced Synthetic Strategies and Optimizations
To enhance the efficiency and selectivity of the synthesis of this compound and its analogs, more advanced strategies are employed, particularly for controlling stereochemistry and for the rapid generation of diverse derivatives.
Stereoselective Synthesis Approaches for Chiral Centers
When the 3-phenylpropanamide (B85529) framework contains a chiral center, stereoselective synthesis becomes crucial. This is particularly important for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity.
One approach involves the use of chiral auxiliaries. For instance, the Evans oxazolidinone auxiliary method can be used for the enantioselective derivatization of an achiral carboxylic acid like 3-phenylpropanoic acid. orgsyn.org In this method, the carboxylic acid is first converted to an N-acyl oxazolidinone. The chiral auxiliary then directs the subsequent reaction, for example a Mannich-type reaction, to produce a β-amino acid derivative with high diastereoselectivity. orgsyn.org The chiral auxiliary can then be cleaved to yield the desired chiral product.
Another strategy is the use of chiral catalysts. For example, copper catalysts have been used in a light-driven process to create chiral amides. acs.org This method combines an amide with an alkyl bromide in the presence of two different copper catalysts to form a chiral secondary amide with high enantioselectivity. acs.org Cobalt catalysis has also been employed for the enantioconvergent amidation of racemic tertiary alkyl halides to produce sterically demanding chiral amides. acs.org Furthermore, chiral chelated lithium amides have been designed and synthesized for use in enantioselective reactions. jst.go.jp Recently, a strategy for the stereoselective synthesis of C-N atropisomeric amides has been developed based on intramolecular acyl transfer. rsc.org
Multi-Component Reaction Applications in Derivative Synthesis
Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step. nih.govresearchgate.net They are highly convergent and atom-economical, making them attractive for the synthesis of libraries of compounds for drug discovery.
The Ugi reaction is a well-known four-component reaction (4-CR) that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion reacts with the isocyanide, followed by an intramolecular rearrangement to form the final product. nih.govyoutube.com This reaction can be adapted to synthesize analogs of this compound by carefully choosing the four components.
The Passerini reaction is a three-component reaction (3-CR) involving a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.govacs.org While less common than the Ugi reaction for synthesizing amide-based libraries due to the presence of a hydrolytically less stable ester linkage, it offers a distinct pathway to functionalized amides. nih.gov
Nitriles can also be utilized in multicomponent reactions to synthesize α-branched amides. nih.gov This involves the hydrozirconation of a nitrile to form a metalloimine, which then reacts with an acyl chloride. The resulting acylimine can then react with various nucleophiles to generate a diverse range of amide structures. nih.govacs.org
Interactive Data Table: Key Multi-Component Reactions for Amide Derivative Synthesis
| Reaction | Components | Product | Key Features |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Highly convergent, generates complex molecules in one step. nih.govnih.gov |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms an ester and an amide bond simultaneously. nih.govacs.org |
| Nitrile-based MCR | Nitrile, Acyl Chloride, π-Nucleophile | α-Branched Amide | Versatile for creating amides with diverse α-substituents. nih.gov |
Optimization of Reaction Conditions for Yield and Purity
The efficient synthesis of this compound and its analogs is contingent upon the careful optimization of reaction parameters. Key variables that are typically manipulated to enhance reaction yield and product purity include the choice of catalyst, base, solvent, and reaction temperature.
Detailed research into amidation reactions highlights the critical impact of these conditions. For instance, in related solvent-free amidation processes, the selection of the base and catalyst has been shown to be paramount. One study demonstrated that in the absence of a catalyst and base, the reaction yield was minimal, at only 3%. researchgate.net A significant improvement was observed when the temperature was increased, indicating its crucial role. The introduction of a base, such as potassium carbonate (K₂CO₃), further increased the yield. However, the most substantial enhancement was achieved with the use of a stronger base like sodium hydride (NaH), which resulted in a yield of 80%. researchgate.net
Similarly, the choice of solvent can dramatically affect the outcome. While some syntheses are optimized under solvent-free conditions, others may require specific solvents like ethanol (B145695) (EtOH), acetonitrile (B52724) (ACN), or dimethylformamide (DMF) to proceed efficiently. researchgate.netmdpi.com The concentration of reagents and catalysts is also a finely tuned parameter; for example, reducing the amount of an acid catalyst can sometimes lead to a dramatic decrease in product yield. mdpi.com
The following table illustrates a typical optimization process for an amidation reaction, showcasing how systematic changes in reaction conditions can lead to improved outcomes.
Table 1: Optimization of Reaction Conditions for a Representative Amidation Synthesis This table is based on data from a study on the solvent-free amidation of phenyl esters and serves as an example of a typical optimization process. researchgate.net
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | IPrPd(allyl)Cl | - | 120 | 90 |
| 2 | None | None | 120 | 3 |
| 3 | None | None | 150 | 32 |
| 4 | None | K₂CO₃ | 150 | 39 |
| 5 | None | NaH | 150 | 80 |
Chemical Reactivity and Mechanistic Investigations
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the amide linkage, the nitrile group, and the phenyl ring.
Fundamental Reaction Types (e.g., Oxidation, Reduction, Substitution)
The nitrile and amide functionalities are the primary sites for chemical transformations in this compound.
Reduction: The nitrile group can be readily reduced to a primary amine (-(CH₂)₂-NH₂). A common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately forming the amine after a workup with water. libretexts.org
Hydrolysis (Substitution/Addition): The nitrile group can undergo hydrolysis under heating in acidic conditions, such as with sulfuric acid, to yield a carboxylic acid. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org The amide linkage itself can also be hydrolyzed under strong acidic or basic conditions, as detailed in section 2.3.3.
Oxidation: While the core structure is relatively stable to oxidation, specific conditions can target certain positions. The carbon atom adjacent to the nitrile group in some molecules can be susceptible to oxidation, though in α-aryl acetonitriles where this carbon is fully substituted, this reaction is prevented, which helps to avoid the release of cyanide. nih.gov
Role of the Nitrile Functional Group in Reactivity and Mechanism
The nitrile (cyano) group (-C≡N) is not merely a passive component of the molecule; it actively influences its chemical and physical properties.
Electrophilicity and Polarity: The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative. This makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity is the basis for its reduction and hydrolysis reactions.
Geometry: The R-C-N bond angle is 180°, imparting a linear geometry to this functional group. libretexts.org This specific shape can be crucial for how the molecule fits into the active site of a protein or enzyme. nih.gov
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. nih.govnih.gov This interaction can be critical for binding to biological targets, often stabilizing the molecule within a binding pocket. nih.gov
Metabolic Stability: The nitrile group is generally robust and metabolically stable. In many nitrile-containing pharmaceuticals, this group passes through the body unchanged, which is a desirable pharmacokinetic property. nih.govnih.gov
Electronic Effects: As a strong electron-withdrawing group, the nitrile moiety can significantly alter the electronic density of adjacent parts of the molecule, such as an aromatic ring. nih.gov
Transformations of the Amide Linkage
The amide bond (-CO-NH-) in this compound is characterized by its significant stability, a result of resonance delocalization. However, it can be cleaved under specific, often harsh, conditions.
The most fundamental transformation of the amide linkage is hydrolysis, which breaks the bond between the carbonyl carbon and the nitrogen atom. youtube.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This reaction typically requires heating the amide with a strong acid like hydrochloric acid or sulfuric acid for an extended period. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon. The process ultimately results in the formation of a carboxylic acid (3-phenylpropanoic acid) and an ammonium (B1175870) salt (aminoacetonitrile hydrochloride, if HCl is used). masterorganicchemistry.comlibretexts.org
Base-Catalyzed (Saponification) Hydrolysis: This method involves heating the amide with a strong base, such as sodium hydroxide (B78521). libretexts.orgyoutube.com The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This reaction is generally followed by an acidic workup step. youtube.com The final products are a carboxylate salt (sodium 3-phenylpropanoate) and the free amine (aminoacetonitrile). youtube.com
The conditions required for amide hydrolysis are significantly more forceful than those needed for the hydrolysis of other carboxylic acid derivatives like esters, underscoring the stability of the peptide-like amide bond. masterorganicchemistry.com
Table 2: Products of Amide Hydrolysis
| Hydrolysis Condition | Products from this compound |
| Acidic (e.g., HCl, heat) | 3-phenylpropanoic acid and aminoacetonitrile salt |
| Basic (e.g., NaOH, heat) | 3-phenylpropanoate salt and aminoacetonitrile |
Structure Activity Relationship Sar Studies of N Cyanomethyl 3 Phenylpropanamide Derivatives
Design Principles for Derivative Libraries
The systematic design of derivative libraries is a cornerstone of modern drug discovery, allowing for the exploration of chemical space around a lead scaffold. For N-(cyanomethyl)-3-phenylpropanamide derivatives, this has primarily involved modifications of the di-peptidyl nitrile scaffold and the use of bioisosteric replacements.
Di-peptidyl Nitrile Scaffold Modifications (P1, P2, P3 positions)
The di-peptidyl nitrile scaffold serves as a key pharmacophore, with specific regions (P1, P2, and P3) that interact with the target protein. Modifications at these positions are a primary strategy for optimizing biological activity.
P1 Position: This position, typically occupied by the cyanomethyl group, is crucial for the compound's mechanism of action, often involving interaction with a cysteine residue in the active site of the target enzyme. Alterations at this position can significantly impact potency.
P2 Position: The 3-phenylpropanamide (B85529) moiety occupies the P2 position. Modifications to the phenyl ring, such as the introduction of substituents, can influence binding affinity and selectivity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interaction with the protein.
P3 Position: While the core this compound structure does not have a formal P3 group, in more complex derivatives, extending the scaffold to include a P3 element can provide additional interaction points with the target, potentially increasing potency and selectivity.
A docking-based structure-activity relationship (SAR) analysis of various derivatives can summarize the atom-level determinants of inhibition. frontiersin.org The design of a library of derivatives often involves virtual combinatorial chemistry or rational de novo design, followed by synthesis to explore the impact of different substituents at these positions. frontiersin.org
Bioisosteric Replacements and Their Impact on Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in lead optimization. drughunter.comu-tokyo.ac.jp This approach is used to improve potency, selectivity, and pharmacokinetic properties. drughunter.com
In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule:
Nitrile Group: The nitrile group can be a key pharmacophoric element. However, it can also be subject to metabolic liabilities. Replacing it with other electron-withdrawing groups that can act as Michael acceptors or form covalent bonds with the target enzyme is a common strategy.
Phenyl Ring: The phenyl ring at the P2 position can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility. nih.gov For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) can introduce hydrogen bond donors or acceptors, potentially leading to stronger interactions with the target. nih.gov
Amide Bond: The amide bond can be replaced with other groups that mimic its geometry and hydrogen bonding capabilities but may have improved metabolic stability.
The following table illustrates some common bioisosteric replacements and their potential impact:
| Original Group | Bioisosteric Replacement | Potential Impact on Activity |
| Phenyl | Thiophene, Pyridine, Pyrimidine | Altered aromatic interactions, potential for new hydrogen bonds, improved solubility. nih.gov |
| Nitrile | Ketone, Ester, Acylsulfonamide | Modified electrophilicity, altered covalent interaction mechanism, potential for improved metabolic stability. nih.gov |
| Amide | Ester, Reverse Amide, Tetrazole | Altered hydrogen bonding capacity, improved metabolic stability. |
Correlation Between Structural Features and Biological Potency
The biological potency of this compound derivatives is intricately linked to their three-dimensional structure. Key factors influencing this relationship include stereochemistry and the non-additive nature of SAR profiles.
Influence of Stereochemistry on Biological Activity
Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov For derivatives of this compound, the stereochemistry at the chiral center in the 3-phenylpropanamide moiety is critical for potent biological activity.
The specific stereoisomer often exhibits a significantly higher affinity for the target protein due to a more favorable three-dimensional arrangement of its functional groups within the binding site. nih.gov For example, in a study of related compounds, only isomers with a specific (5S, αS) configuration showed significant biological activity, suggesting that stereoselective uptake or binding is crucial. nih.gov Molecular modeling studies can help to elucidate the structural and stereochemical requirements for an efficient interaction with the target protein. nih.gov
Analysis of Non-Additivity in SAR Profiles
The principle of additivity in SAR suggests that the effect of multiple structural modifications on biological activity is the sum of the effects of each individual modification. However, this is often not the case, and non-additivity is frequently observed. This means that the combined effect of two or more modifications can be greater (synergistic) or lesser (antagonistic) than the sum of their individual effects.
The analysis of non-additivity in the SAR of this compound derivatives is crucial for understanding the complex interplay of different structural features. For instance, a beneficial substitution on the phenyl ring at the P2 position might only be effective in the presence of a specific group at the P1 position. This interdependence highlights the importance of a holistic approach to lead optimization, considering the molecule as a whole rather than a collection of independent fragments.
Fragment-Based Design and Lead Optimization Strategies Based on the Scaffold
Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying and developing lead compounds. nih.govnih.gov This strategy involves screening small, low-molecular-weight fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead molecule. nih.govyoutube.com
The this compound scaffold can be utilized in FBDD in several ways:
Scaffold as a Starting Point: The core scaffold itself can be considered a "privileged fragment" that binds to a particular class of enzymes. nih.gov This scaffold can then be elaborated by adding other fragments to explore and occupy adjacent binding pockets, a process often referred to as "fragment growing." youtube.com
Fragment Linking: Alternatively, different fragments that bind to adjacent sites on the target protein can be identified, and the this compound scaffold can be used as a linker to connect them, creating a high-affinity ligand. nih.gov
Lead optimization is a critical phase that follows the identification of a promising hit from either screening or FBDD. patsnap.com For derivatives of this compound, lead optimization strategies focus on enhancing efficacy, improving selectivity, and optimizing pharmacokinetic properties. patsnap.comnih.gov This involves iterative cycles of design, synthesis, and biological testing, guided by the SAR data. nih.gov Techniques like molecular docking and 3D modeling are instrumental in guiding the precise modifications to the chemical structure to improve binding affinity and selectivity. patsnap.com The goal is to refine the lead compound into a clinical candidate with the desired therapeutic profile.
Biological Interactions and Enzymatic Inhibition by N Cyanomethyl 3 Phenylpropanamide and Its Derivatives
Identification and Characterization of Biological Targets
Cysteine Protease Inhibition
N-(cyanomethyl)-3-phenylpropanamide and its derivatives have been identified as inhibitors of several cysteine proteases, which are involved in the life cycles of parasites and viruses, as well as in human diseases.
Cruzain : This is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchopenworld.com Cruzain is essential for the parasite's nutrition, differentiation, and invasion of host cells. nih.govfrontiersin.org Inhibition of cruzain is a key strategy for developing new treatments for this neglected tropical disease. researchopenworld.comnih.gov Studies have shown that derivatives of this compound can effectively inhibit cruzain. nih.gov
Cathepsin L : This is a human lysosomal cysteine protease. sigmaaldrich.comsigmaaldrich.com While essential for normal protein turnover, its overactivity is implicated in diseases like cancer. nih.gov Gallinamide A analogs, which share structural similarities with the broader class of cyanomethylamide-containing compounds, have demonstrated potent inhibition of human cathepsin L. biorxiv.org Some inhibitors show significant selectivity for cathepsin L over other cathepsins like cathepsin S. sigmaaldrich.com
Adenain : Research into the inhibition of adenain by this compound specifically is less documented in readily available literature. However, the general class of nitrile-containing compounds is known to target cysteine proteases.
SARS-CoV-2 Mpro : The main protease (Mpro) of SARS-CoV-2 is a cysteine protease that is crucial for the virus's replication cycle, making it a prime target for antiviral drugs. nih.goveuropeanreview.org The active site of Mpro contains a catalytic cysteine (Cys145) which is the target for covalent inhibitors. nih.govnews-medical.net While direct inhibition by this compound is not explicitly detailed, related peptidyl and nitrile-based inhibitors have been investigated for their potential to block Mpro activity. nih.govnih.gov
Enzyme Kinetic Studies and Inhibition Mechanisms
Kinetic studies are crucial for understanding how these inhibitors interact with their target enzymes. A common mechanism observed for nitrile-containing inhibitors is reversible covalent inhibition . nih.govnih.gov
This process typically involves two steps:
Initial Non-covalent Binding : The inhibitor first binds to the enzyme's active site to form a non-covalent enzyme-inhibitor complex (E:I). nih.govnih.gov
Covalent Bond Formation : The nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the nitrile group on the inhibitor. This forms a reversible covalent bond, often a thioimidate adduct, which inactivates the enzyme. nih.govnih.gov
This two-step mechanism can be represented as: E + I ⇌ E:I ⇌ E-I
where E is the enzyme, I is the inhibitor, E:I is the non-covalent complex, and E-I is the covalent adduct. nih.gov
The reversible nature of this inhibition is considered advantageous as it can potentially reduce off-target effects compared to irreversible inhibitors. nih.gov Kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) are determined to quantify the inhibitor's potency and the speed of inhibition. nih.govresearchgate.net Lineweaver-Burk plots are often used to visualize and determine the type of inhibition. frontiersin.org
In Vitro Biological Assay Methodologies
To evaluate the efficacy of this compound and its derivatives as enzyme inhibitors, various in vitro assays are employed.
Enzyme Activity Assays
Fluorescence-based assays are a common and highly sensitive method for measuring enzyme activity and inhibition. mdpi.comantibodiesinc.comresearchgate.net These assays typically use a synthetic substrate that, when cleaved by the enzyme, releases a fluorescent molecule (a fluorophore). The increase in fluorescence over time is directly proportional to the enzyme's activity.
Principle : A substrate is designed with a fluorophore and a quenching group. In the intact substrate, the quencher suppresses the fluorescence. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable fluorescent signal.
Application : To determine the inhibitory potency of a compound (e.g., its IC50 value), the assay is performed in the presence of varying concentrations of the inhibitor. researchgate.net The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50. These assays can be adapted for high-throughput screening (HTS) to test large libraries of compounds. biorxiv.orgnih.gov
Cell-Based Assays for Compound Efficacy
While enzyme assays provide information about a compound's direct effect on a target, cell-based assays offer insights into its activity in a more physiologically relevant context. nih.govresearchgate.net These assays are crucial for assessing a compound's ability to enter cells and inhibit the target enzyme within the cellular environment.
Methodology : Cells that express the target enzyme are treated with the inhibitor. The efficacy of the inhibitor can be assessed by measuring the downstream effects of enzyme inhibition. For example, in the context of a viral infection, a cell-based assay might measure the reduction in viral replication after treatment with a SARS-CoV-2 Mpro inhibitor. news-medical.net
Significance : Cell-based assays can help identify compounds that have good cellular permeability and are not rapidly metabolized or effluxed from the cell, which are critical properties for a potential drug. nih.gov
Molecular Mechanism of Action at Target Sites
The inhibitory activity of compounds like this compound against cysteine proteases is rooted in the formation of a covalent bond between the inhibitor and the enzyme. nih.gov
Ligand-Protein Covalent Binding : The key interaction is the nucleophilic attack of the deprotonated thiol group (-S⁻) of the active site cysteine residue on the electrophilic nitrile carbon of the inhibitor. nih.govresearchgate.net This forms a covalent thioimidate linkage, effectively blocking the enzyme's catalytic activity.
Structural Basis for Selectivity : The specificity of these inhibitors for certain cysteine proteases over others is determined by the interactions between the inhibitor's other chemical groups (the "scaffold") and the enzyme's binding pockets (S1, S2, etc.). nih.gov By modifying the inhibitor's structure, it is possible to optimize its fit within the active site of the target enzyme, thereby increasing its potency and selectivity. For instance, bulky groups at certain positions might be favored by one enzyme but not another. biorxiv.org
This targeted covalent inhibition strategy is a powerful approach in modern drug discovery, offering the potential for high potency and prolonged duration of action. nih.govbiorxiv.org
Interactive Data Table: Inhibition of Cysteine Proteases
Below is a summary of inhibitory activities for compounds related to the this compound scaffold against various cysteine proteases.
Interactive Data Table: Enzyme Inhibition Kinetics
This table presents kinetic parameters for the inhibition of cysteine proteases.
Computational Chemistry and Molecular Modeling of N Cyanomethyl 3 Phenylpropanamide
Ligand-Protein Docking and Binding Mode Analysis
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in understanding how N-(cyanomethyl)-3-phenylpropanamide might interact with a specific enzyme or receptor active site. nih.govnih.gov
The molecular structure of this compound features several key functional groups that dictate its interaction profile. These include a phenyl ring, an amide group, and a nitrile (cyano) group. nih.gov Molecular docking simulations would aim to position the molecule within a protein's binding pocket to maximize favorable interactions.
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). wikipedia.org Docking studies would identify key amino acid residues, such as aspartate, glutamate, or serine, that could form crucial hydrogen bonds with these sites, anchoring the ligand in the active site. nih.gov The nitrogen atom of the cyanomethyl group can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl group provides a large, nonpolar surface capable of forming significant hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's binding cavity. nih.gov These interactions are critical for binding affinity and the proper orientation of the ligand. frontiersin.org
Other Interactions: The flexible propanamide linker allows the molecule to adopt various conformations, enabling the phenyl and cyanomethyl groups to find optimal positions within the binding site. nih.gov
A hypothetical docking study would generate a scoring function value, such as a binding energy expressed in kcal/mol, to rank potential binding poses. The pose with the lowest energy is typically considered the most likely binding mode. nih.govresearchgate.net
Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Main-chain Carbonyl |
| Amide (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Main-chain Amide |
| Cyanomethyl (C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Serine |
The "gold standard" for validating computational docking predictions is the determination of an X-ray co-crystal structure of the ligand bound to its target protein. nih.govmdpi.com Such a structure provides definitive experimental evidence of the binding mode, including the precise orientation of the ligand and the specific intermolecular interactions that stabilize the complex. researchgate.netnih.gov
While a specific co-crystal structure for this compound is not publicly available, research on related propanamide derivatives demonstrates the utility of this approach. nih.govnih.govresearchgate.net For instance, crystallographic studies on other enzyme inhibitors reveal how the phenyl group settles into hydrophobic pockets and how amide groups form key hydrogen bond networks that are critical for activity. mdpi.com Obtaining a co-crystal structure of this compound would be a primary goal in a structure-based drug design campaign to confirm computational models and provide a high-resolution template for further optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijpsi.orgnih.gov
To develop a QSAR model for a series of analogs based on the this compound scaffold, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. ijpsi.orgnih.gov The goal is to build a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
The process involves:
Data Collection: Assembling a series of chemical structures related to this compound and their corresponding biological activities against a specific target.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). ijpsi.org
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation. researchgate.net
A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to have the highest activity. nih.gov
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's physicochemical properties. For the this compound scaffold, relevant descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electron distribution, such as atomic partial charges, dipole moment, and HOMO/LUMO energies. They are important for modeling electrostatic and hydrogen bonding interactions.
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, surface area, and various shape indices. They help model how a molecule fits into a binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) or calculated versions (e.g., AlogP) are used to quantify the molecule's hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs
| Descriptor Class | Example Descriptor | Property Quantified | Relevance to Activity |
| Electronic | Partial Charge on Amide Oxygen | Electron density | Hydrogen bond acceptor strength |
| Electronic | Dipole Moment | Polarity of the molecule | Overall electrostatic interactions |
| Hydrophobic | Calculated LogP (AlogP) | Lipophilicity/Hydrophobicity | Membrane crossing, hydrophobic binding |
| Steric | Molecular Weight | Size of the molecule | General fit within binding pocket |
| Topological | Number of Rotatable Bonds | Conformational flexibility | Ability to adapt to binding site shape |
Model validation is performed using techniques like internal cross-validation (e.g., leave-one-out) and external validation with a test set of compounds not used in model training. A statistically robust model will have high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating strong predictive power. ijpsi.orgresearchgate.net
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements and interactions of all atoms in the system over time, providing a more realistic picture of the binding event. nih.govacs.org
For a complex of this compound with a target protein, an MD simulation could reveal:
Conformational Stability: Whether the binding pose predicted by docking is stable over time (e.g., over hundreds of nanoseconds). acs.org
Interaction Dynamics: The stability and lifetime of key hydrogen bonds and hydrophobic contacts. It can show how water molecules in the active site mediate or compete with ligand-protein interactions. nih.gov
Flexibility and Induced Fit: How the ligand's four rotatable bonds allow it to adjust its conformation within the binding site and how the protein itself might change shape to better accommodate the ligand (induced fit). nih.gov
By calculating the binding free energy from the MD trajectory, researchers can obtain a more accurate estimate of the binding affinity than from docking scores alone. These simulations are computationally intensive but provide invaluable insights into the physical basis of molecular recognition. nih.govyoutube.com
Advanced Analytical Techniques for Characterization of N Cyanomethyl 3 Phenylpropanamide
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating N-(cyanomethyl)-3-phenylpropanamide from unreacted starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method is typically employed for non-polar to moderately polar compounds like this amide. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (commonly C18) and a polar mobile phase.
A typical HPLC analysis would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. For related cyanomethyl vinyl ether derivatives, a C18 column with a mobile phase of ethanol (B145695) and heptane (B126788) has been utilized, demonstrating the utility of reversed-phase chromatography for compounds containing the cyanomethyl group. nih.gov
Hypothetical HPLC Method Parameters and Expected Results:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Retention Times for Purity Analysis:
| Compound | Expected Retention Time (min) |
| 3-Phenylpropanoic acid (impurity) | ~5.2 |
| Aminoacetonitrile (B1212223) (impurity) | ~2.1 |
| This compound | ~12.5 |
| Dimerized by-products | ~18-20 |
Column Chromatography
For the preparative isolation and purification of this compound on a larger scale than HPLC, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a glass column. The compound is separated based on its polarity and interaction with the stationary and mobile phases.
The crude reaction mixture is loaded onto the top of the silica gel column, and a solvent system (eluent) of appropriate polarity is passed through the column. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing the pure product. For the purification of similar organic compounds, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) is commonly used.
Typical Column Chromatography Parameters for Purification:
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Elution Order | Less polar impurities elute first, followed by the desired product, and then more polar impurities. |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propanamide backbone, and the methylene protons adjacent to the nitrile group. The coupling patterns between adjacent protons would further confirm the connectivity. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons.
Predicted NMR Spectral Data for this compound in CDCl₃:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 7.20-7.35 | multiplet | 5H | Ar-H |
| Protons | 6.50 | broad triplet | 1H | NH |
| Protons | 4.15 | doublet | 2H | N-CH ₂-CN |
| Protons | 2.98 | triplet | 2H | Ph-CH ₂ |
| Protons | 2.50 | triplet | 2H | CH ₂-C=O |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbon | 172.0 | C =O | ||
| Carbon | 140.5 | Quaternary Ar-C | ||
| Carbon | 128.7 | Ar-C H | ||
| Carbon | 128.5 | Ar-C H | ||
| Carbon | 126.4 | Ar-C H | ||
| Carbon | 116.0 | C N | ||
| Carbon | 38.0 | Ph-C H₂ | ||
| Carbon | 31.5 | C H₂-C=O | ||
| Carbon | 29.0 | N-C H₂-CN |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, which would likely produce a prominent protonated molecular ion [M+H]⁺.
The molecular weight of this compound (C₁₁H₁₂N₂O) is 188.23 g/mol . sigmaaldrich.com In the mass spectrum, the molecular ion peak would be expected at m/z 189.24 [M+H]⁺. Fragmentation would likely occur at the amide bond and along the aliphatic chain.
Predicted Mass Spectrometry Fragmentation Data:
| m/z (charge/mass ratio) | Proposed Fragment |
| 189.24 | [M+H]⁺ (Protonated molecular ion) |
| 148.08 | [M - CH₂CN + H]⁺ |
| 131.07 | [M - NHCH₂CN + H]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Crystallographic Methods for Solid-State Structure Determination (e.g., X-ray Diffraction)
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional atomic arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information is crucial for understanding the compound's solid-state conformation and packing. Currently, there is no publicly available crystal structure data for this compound. Obtaining such data would require the successful growth of a single crystal of sufficient quality.
Future Research Directions and Applications in Chemical Biology
Exploration of Novel Biological Targets Beyond Proteases
While the inhibitory activity of N-(cyanomethyl)-3-phenylpropanamide against certain proteases is a cornerstone of its current understanding, a burgeoning area of research is the identification of other potential biological targets. The compound's inherent chemical functionalities, including the electrophilic nitrile group and the phenylpropanamide scaffold, suggest the possibility of interactions with a broader range of enzymes and receptors.
Initial computational and in-vitro screening efforts are beginning to probe the compound's activity against other enzyme classes. The balance between the production, activation, and inhibition of various enzymes is often dysregulated in disease states, making the identification of new molecular targets a promising therapeutic strategy. tandfonline.com The exploration of novel targets for compounds like this compound could unveil previously unconsidered therapeutic applications, moving beyond its established role in protease inhibition. This expansion of the target landscape is a critical step in fully realizing the therapeutic potential of this chemical entity. The physical forces generated by cells in processes like cancer invasion also present a complex biological environment where the effects of small molecules could extend beyond simple enzyme inhibition. nih.gov
Development of Advanced Delivery Systems (e.g., Nanocage Encapsulation)
A significant hurdle in the therapeutic application of small molecules like this compound can be their metabolic instability and systemic delivery challenges. To address this, researchers are actively developing advanced drug delivery systems, with a particular focus on nanoparticle-based carriers. These systems offer the potential to improve bioavailability, increase circulation time, and enable targeted delivery to specific tissues or cells. tandfonline.comnih.gov
One promising approach is the encapsulation of the compound within nanocages or other nanoparticle formulations. For instance, innovative nanoparticle-in-microparticle delivery systems (NiMDS) have shown dramatic improvements in the oral bioavailability and half-life of protease inhibitors. sigmaaldrich.com Such systems can protect the encapsulated drug from degradation and control its release, thereby enhancing its therapeutic efficacy. The development of protease-triggered bioresponsive drug delivery systems further exemplifies the sophistication of modern nanocarriers, allowing for drug release specifically at the site of disease where protease activity is elevated. nih.gov By encasing this compound in these advanced delivery vehicles, its therapeutic window could be significantly widened, minimizing off-target effects and maximizing its impact at the desired site of action.
Rational Design of Next-Generation Inhibitors with Enhanced Selectivity and Potency
Building upon the foundational structure of this compound, a key research direction is the rational design of new analogs with improved pharmacological properties. The goal is to enhance both the potency and the selectivity of these next-generation inhibitors for their intended biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical scaffold affect biological activity. nih.gov
For cyanopyrrolidine-based inhibitors, for example, detailed SAR exploration has led to the development of compounds with low nanomolar inhibitory potency and high selectivity against related enzymes. nih.gov This type of systematic optimization, guided by an understanding of the molecular interactions between the inhibitor and its target, is a powerful strategy for developing superior therapeutic agents. The core phenylpropanamide scaffold of this compound provides a versatile platform for such modifications, allowing for the systematic exploration of chemical space to identify derivatives with optimal characteristics.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
